molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B061490
CAS RN: 162286-54-6
M. Wt: 219.24 g/mol
InChI Key: NPHJHMNEJZRHGG-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine ring system .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the interaction between NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .


Molecular Structure Analysis

The InChI code for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3 . This indicates the connectivity and hydrogen count of its atoms.


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have been used as an antitumor scaffold, showing potential in the development of anticancer drugs .

Enzymatic Inhibitory Activity

These compounds have also shown enzymatic inhibitory activity . For instance, Ismailb and coworkers synthesized ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives for the purpose of inhibiting the CDK2 enzyme .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties .

Organic Synthesis

These compounds are used in organic synthesis, where various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Dearomatization Studies

The dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been studied . This process is important for the development of active small molecules .

Conformational Analysis

The conformational energy calculations for all four stereoisomers of the reduction products of the pyrimidine ring of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been performed . This analysis is crucial for understanding the structural lability and potential of these compounds in the development of active small molecules .

Mechanism of Action

While the specific mechanism of action for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have various biological and pharmacological properties such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .

properties

IUPAC Name

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJHMNEJZRHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371349
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

162286-54-6
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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